molecular formula C45H50F3N8O7PS B585417 6-Thio-DG cep CAS No. 146691-59-0

6-Thio-DG cep

Cat. No.: B585417
CAS No.: 146691-59-0
M. Wt: 934.973
InChI Key: LSRFZLDCSJOHHT-UMFTULFTSA-N
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Description

6-Thio-DG cep is a critical phosphoramidite building block used in the solid-phase synthesis of oligonucleotides incorporating 6-thio-2'-deoxyguanosine (6-thio-dG). Oligonucleotides modified with 6-thio-dG serve as powerful tools in biochemical and structural research. Once incorporated into DNA, the thioguanine base acts as a potent nucleoside analog. In telomerase-positive cancer research, analogs like 6-thio-dG are recognized by telomerase and incorporated into de novo synthesized telomeres. This incorporation leads to telomere dysfunction and rapid cell death specifically in cancer cells, providing a telomerase-mediated telomere disruption strategy . Furthermore, oligonucleotides containing 6-thio-dG are invaluable for studying biomolecular interactions. The exposed thiol group provides a unique handle for site-specific cross-linking to DNA-binding proteins, such as endonucleases and methyltransferases, upon exposure to long-wave UV light (340 nm), facilitating the mapping of binding sites and interfaces without significant collateral UV damage . This modified nucleoside also influences higher-order DNA structures; its incorporation into G-rich oligonucleotides can inhibit G-quartet formation, thereby promoting the study of triple-helix structures and potentially improving the efficacy of antisense strategies . The reactive thiol also allows for selective alkylation, further expanding its utility as a versatile platform for precise chemical modification of nucleic acids .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRFZLDCSJOHHT-UMFTULFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50F3N8O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleoside Modification: Thiolation of Deoxyguanosine

The foundational step in synthesizing 6-Thio-DG cep involves introducing a sulfur atom at the 6-position of 2'-deoxyguanosine. Early work by Sudhakar Rao et al. (1992) established a two-step protocol starting with the protection of the exocyclic amine at the 2-position of deoxyguanosine using a trifluoroacetyl (TFA) group. Subsequent thiolation employs 2-cyanoethylthiol under alkaline conditions (pH 8–9), displacing the 6-oxo group with a thiol moiety. This reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving a yield of 68–72%.

Key challenges include minimizing oxidation of the thiol group during synthesis. To address this, inert atmosphere conditions (argon or nitrogen) and reducing agents like tris(2-carboxyethyl)phosphine (TCEP) are incorporated.

Phosphoramidite Derivatization

The thiolated nucleoside is converted into its phosphoramidite derivative for solid-phase oligonucleotide synthesis. The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, while the 3'-hydroxyl undergoes phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of N,N-diisopropylethylamine (DIPEA). This step occurs in dichloromethane (DCM) at room temperature for 2 hours, yielding the cephalosporin phosphoramidite with 85–90% efficiency.

Reaction StepReagents/ConditionsYield
6-Thiolation2-cyanoethylthiol, DMF, 60°C, 12h68–72%
5'-DMT ProtectionDMT-Cl, pyridine, rt, 4h92%
3'-PhosphitylationCEP-Cl, DIPEA, DCM, rt, 2h85–90%

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (10–90%) in 0.1 M triethylammonium acetate (TEAA) buffer. The product elutes at 18–20 minutes under these conditions, with purity exceeding 98%.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (DMSO-d6, 400 MHz) confirms the presence of the DMT group (δ 7.2–7.4 ppm, aromatic protons) and the 2-cyanoethyl moiety (δ 2.8–3.2 ppm).

  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 935.967 [M+H]+^+, consistent with the molecular formula C45H50F3N8O7PSC_{45}H_{50}F_{3}N_{8}O_{7}PS.

Applications in Oligonucleotide Synthesis

Incorporating this compound into DNA strands enhances nuclease resistance and enables post-synthetic conjugation (e.g., with maleimide-functionalized probes). Coupling efficiencies of 98–99% are achieved using 5-ethylthio-1H-tetrazole (ETT) as the activator in automated synthesizers.

Comparative Analysis of Synthetic Routes

While Sudhakar Rao’s method remains the gold standard, recent advancements propose microwave-assisted synthesis to reduce reaction times. For example, phosphitylation under microwave irradiation (50°C, 15 minutes) achieves comparable yields (88%) to traditional methods. However, scalability challenges persist due to equipment limitations .

Chemical Reactions Analysis

Types of Reactions

6-Thio-2’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

6-Thio-2’-deoxyguanosine has several scientific research applications, including:

    Chemistry: Used as a tool to study telomere biology and the role of telomerase in cellular processes.

    Biology: Investigated for its effects on cellular aging and the mechanisms of telomere maintenance.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high telomerase activity.

Mechanism of Action

6-Thio-2’-deoxyguanosine exerts its effects by incorporating into telomeric DNA through the action of telomerase. This incorporation leads to telomere dysfunction, resulting in DNA damage responses and selective cancer cell death. The damaged telomeric fragments accumulate in cytosolic micronuclei, activating both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Comparison with Similar Compounds

Mechanism of Action :

  • Incorporation into telomeres via telomerase-mediated elongation.
  • Induces telomere dysfunction-induced foci (TIFs), triggering G2/M cell cycle arrest and caspase-mediated apoptosis .
  • Synergizes with genotoxic drugs (e.g., etoposide, doxorubicin) by amplifying DNA damage responses .

Comparative Analysis with Similar Compounds

Comparison with Cytotoxic Agents (Etoposide, Doxorubicin)

Efficacy :

  • Single-Agent Activity: 6-thio-dG exhibits a median GI50 of 2.65 µM in neuroblastoma cell lines, comparable to etoposide (GI50: 0.33 µM) and doxorubicin (GI50: 0.03 µM) . In NSCLC, 6-thio-dG IC50 values range from nanomolar to low micromolar concentrations, independent of baseline telomere length .

Synergy in Combination :

  • Neuroblastoma :
    • 6-thio-dG + Etoposide : Mean combination index (CoIn) = 0.39 (synergistic), reducing viability to near-zero in IMR-32 and SH-SY5Y cell lines .
    • 6-thio-dG + Doxorubicin : CoIn = 0.35 (synergistic), with strong apoptosis induction in CLB-GA cells .
    • Mechanistic synergy: Upregulation of p21 (cell cycle arrest) and cleaved caspase-7 (apoptosis) .
  • NSCLC :
    • Combined with gemcitabine and cisplatin, 6-thio-dG reduced tumor volume by ~50% in syngeneic mouse models .
Compound GI50 (µM) CoIn* (Combination) Key Synergistic Effects
6-thio-dG 2.65 Telomere uncapping, TIFs
Etoposide 0.33 0.39 Caspase-7 activation, G2/M arrest
Doxorubicin 0.03 0.35 p21 induction, apoptosis
Gemcitabine/Cisplatin Tumor shrinkage (50%) in vivo

Comparison with Targeted Therapies (Ceritinib)

ALK Inhibition in Neuroblastoma :

  • Ceritinib (ALK inhibitor) shows differential efficacy: GI50 = 0.19 µM (ALK-mutated) vs. 0.61 µM (ALK wild-type) .
  • 6-thio-dG + Ceritinib : Weak synergy (CoIn* > 0.7) due to lack of apoptosis induction and p21 upregulation .

Mechanistic Divergence :

  • Ceritinib targets ALK signaling but fails to amplify DNA damage pathways.

Comparison with Other Telomerase-Targeting Agents (Imetelstat)

Imetelstat : A telomerase inhibitor that directly blocks telomerase activity.

  • Synergy with Etoposide: In neuroblastoma xenografts, imetelstat + etoposide improved survival comparably to 6-thio-dG + etoposide (Fig. 5) . Both combinations induced apoptosis but via distinct mechanisms: imetelstat suppresses telomerase elongation, while 6-thio-dG causes telomere incorporation .

Key Differences :

  • Toxicity : 6-thio-dG shows negligible weight loss or hematological toxicity in mice, whereas imetelstat may require longer treatment for efficacy .
  • Mechanism : 6-thio-dG acts rapidly (days), while imetelstat requires telomere shortening over weeks .

Combination with Platinum-Based Chemotherapies

NSCLC Resistance Models :

  • 6-thio-dG overcomes resistance to erlotinib (EGFR inhibitor) and platinum-taxane regimens .
  • In vivo, 6-thio-dG monotherapy (5 mg/kg) reduced tumor volume in erlotinib-resistant xenografts (P < 0.0001 vs. control) .

Biological Activity

6-Thio-2'-deoxyguanosine (6-thio-dG) is a nucleoside analogue that has garnered attention for its potential as an anti-cancer agent, particularly through its interaction with telomerase and telomeres. This article explores the biological activity of 6-thio-dG, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

6-thio-dG is recognized by the telomerase enzyme and is incorporated into newly synthesized telomeres. This incorporation alters the structure and function of telomeres, leading to telomere dysfunction specifically in telomerase-positive cells. The compound induces significant telomere shortening and results in the loss of protective complexes at the telomeric ends, which can trigger cellular senescence or apoptosis in cancer cells while sparing normal cells that do not express telomerase .

Key Findings

  • Telomere Dysfunction : 6-thio-dG treatment results in a 7.8-fold increase in telomeric DNA damage compared to its counterpart, 6-thioguanine, after 72 hours of exposure .
  • Cell Viability : In various cancer cell lines (e.g., HCT116, A549), treatment with 6-thio-dG led to an 80-90% reduction in cell viability, while normal fibroblast cells remained largely unaffected .
  • In Vivo Efficacy : In xenograft models using A549 lung cancer cells, intraperitoneal administration of 6-thio-dG resulted in significant tumor reduction, outperforming treatments with 6-thioguanine .

Comparative Analysis of Cell Lines

The following table summarizes the effects of 6-thio-dG on different cancer cell lines compared to normal human fibroblasts:

Cell LineTelomerase ExpressionViability Post Treatment (%)Telomere Dysfunction Induced
HCT116Positive~10%High
A549Positive~15%High
HCC827Positive~5%High
BJ FibroblastsNegative~90%None

Study 1: Telomere Dysfunction Induction

In a study assessing the impact of 6-thio-dG on various cancer cell lines, researchers observed that the compound induced significant telomere dysfunction characterized by increased TIF (Telomere Dysfunction-Induced Foci) formation. The study utilized immunofluorescence to quantify TIFs and demonstrated that only telomerase-positive cells exhibited this dysfunction following treatment with 6-thio-dG .

Study 2: Resistance Mechanisms

Further investigations revealed that certain cancer cell lines (e.g., H1819, H1993) displayed resistance to 6-thio-dG. Gene expression analysis indicated hypermethylation of specific genes associated with resistance mechanisms. This highlights the need for understanding genetic factors influencing sensitivity to 6-thio-dG therapy .

Q & A

Q. How can telomere dynamics be longitudinally assessed in 6-Thio-DG studies?

  • Answer: Utilize droplet digital PCR (ddPCR) for high-precision telomere length measurement. In xenografts, post-treatment telomere stability (e.g., no significant change after 28 days) suggests alternative mechanisms; pair with telomere dysfunction-induced foci (TIF) assays to detect DNA damage .

Methodological Resources

  • Data Sources: Prioritize PubMed, Google Scholar, and institutional repositories (e.g., NIH RePORT) for peer-reviewed studies on 6-Thio-DG. Avoid non-academic platforms like BenchChem .
  • Ethical Compliance: Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For xenografts, follow ARRIVE guidelines for reporting .
  • Statistical Tools: Use GraphPad Prism for CoIn analysis and R/Bioconductor for omics data. Open-source platforms like Galaxy support reproducible workflows .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.